[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate
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Overview
Description
[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate is a complex organic compound characterized by its specific stereochemistry and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate typically involves multiple steps, starting from simpler precursor molecules. The process often includes the protection of hydroxyl groups, selective acetylation, and the introduction of the nitrophenoxy group. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its full range of effects.
Comparison with Similar Compounds
Similar Compounds
- [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-hydroxycyclohexyl)oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
- [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-hydroxycyclohexyl)oxyoxan-2-yl]methyl 9-methyldecanoate
Uniqueness
[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H23NO12 |
---|---|
Molecular Weight |
469.4 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C20H23NO12/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)20(33-16)32-15-8-6-5-7-14(15)21(26)27/h5-8,16-20H,9H2,1-4H3/t16-,17+,18+,19-,20+/m1/s1 |
InChI Key |
ILJYBOOYGRDODX-CXQPBAHBSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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